molecular formula C14H9N3O2S2 B13826546 N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B13826546
M. Wt: 315.4 g/mol
InChI Key: IHFDTQSAYUFCRB-UHFFFAOYSA-N
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Description

N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including a thiazole ring, a thiophene ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves several steps, typically starting with the formation of the thiazole ring. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound. The thiophene ring can be introduced through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur. The final step involves the coupling of the thiazole and thiophene rings with a furan-2-carboxamide moiety under appropriate reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Thiazole derivatives: Compounds with a thiazole ring also show potential as therapeutic agents and are used in drug development.

    Furan derivatives: These compounds are known for their applications in organic synthesis and materials science.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can lead to diverse biological activities and applications .

Properties

Molecular Formula

C14H9N3O2S2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C14H9N3O2S2/c15-6-5-11-16-12(10-4-2-8-20-10)14(21-11)17-13(18)9-3-1-7-19-9/h1-4,7-8H,5H2,(H,17,18)

InChI Key

IHFDTQSAYUFCRB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(S2)CC#N)C3=CC=CS3

Origin of Product

United States

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